REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].[Cl:7][C:8]1[C:13]([OH:14])=[CH:12][CH:11]=[CH:10][N:9]=1.Cl[C:16]([F:21])([F:20])C([O-])=O.[Na+]>CN(C)C=O>[Cl:7][C:8]1[C:13]([O:14][CH:16]([F:21])[F:20])=[CH:12][CH:11]=[CH:10][N:9]=1 |f:0.1.2,4.5|
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Name
|
|
Quantity
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282 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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750 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
66.7 g
|
Type
|
reactant
|
Smiles
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ClC1=NC=CC=C1O
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
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ClC(C(=O)[O-])(F)F.[Na+]
|
Name
|
|
Quantity
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750 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Type
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CUSTOM
|
Details
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the reaction mixture was stirred at 100° C. for 1 hour
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
|
After completion of the addition
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Type
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TEMPERATURE
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Details
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cooled to 25° C.
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Type
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CUSTOM
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Details
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partitioned between water (10 L) and tert-butyl methyl ether (5 L)
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted with ethyl acetate (4×2.5 L)
|
Type
|
WASH
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Details
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the combined organic layers were washed with saturated aqueous sodium chloride solution (6×2.5 L)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
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DISTILLATION
|
Details
|
were purified via distillation at reduced pressure (30-40° C., 1-5 mm Hg)
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |